molecular formula C23H28BrN3O4 B11613150 ethyl N-[{5-bromo-2-[(morpholin-4-ylacetyl)amino]phenyl}(phenyl)methyl]glycinate

ethyl N-[{5-bromo-2-[(morpholin-4-ylacetyl)amino]phenyl}(phenyl)methyl]glycinate

Cat. No.: B11613150
M. Wt: 490.4 g/mol
InChI Key: IPETWNDIHDJZJC-UHFFFAOYSA-N
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Description

ETHYL 2-[({5-BROMO-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE is a complex organic compound that features a brominated aromatic ring, a morpholine moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({5-BROMO-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE typically involves multiple steps:

    Amidation: The formation of an amide bond between the brominated aromatic compound and morpholine.

    Esterification: The conversion of the carboxylic acid group into an ethyl ester.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[({5-BROMO-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phenol derivative, while reduction could produce a dehalogenated compound.

Scientific Research Applications

ETHYL 2-[({5-BROMO-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[({5-BROMO-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE involves its interaction with specific molecular targets. The brominated aromatic ring and morpholine moiety can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[({5-CHLORO-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE: Similar structure but with a chlorine atom instead of bromine.

    ETHYL 2-[({5-FLUORO-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in ETHYL 2-[({5-BROMO-2-[2-(MORPHOLIN-4-YL)ACETAMIDO]PHENYL}(PHENYL)METHYL)AMINO]ACETATE can confer unique reactivity and biological activity compared to its chlorine and fluorine analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions with molecular targets, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C23H28BrN3O4

Molecular Weight

490.4 g/mol

IUPAC Name

ethyl 2-[[[5-bromo-2-[(2-morpholin-4-ylacetyl)amino]phenyl]-phenylmethyl]amino]acetate

InChI

InChI=1S/C23H28BrN3O4/c1-2-31-22(29)15-25-23(17-6-4-3-5-7-17)19-14-18(24)8-9-20(19)26-21(28)16-27-10-12-30-13-11-27/h3-9,14,23,25H,2,10-13,15-16H2,1H3,(H,26,28)

InChI Key

IPETWNDIHDJZJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)CN3CCOCC3

Origin of Product

United States

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